molecular formula C14H20N2O B13843554 2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol

2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol

Cat. No.: B13843554
M. Wt: 232.32 g/mol
InChI Key: WNBOFRORKHXRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol typically involves the formation of the indole and piperidine rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol involves its interaction with various molecular targets. The indole moiety can interact with receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for specific targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indol-7-yl(piperidin-4-yl)methanol is unique due to its combination of indole and piperidine moieties, which can confer a wide range of biological activities and potential therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2,3-dihydro-1H-indol-7-yl(piperidin-4-yl)methanol

InChI

InChI=1S/C14H20N2O/c17-14(11-4-7-15-8-5-11)12-3-1-2-10-6-9-16-13(10)12/h1-3,11,14-17H,4-9H2

InChI Key

WNBOFRORKHXRTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CC=CC3=C2NCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.